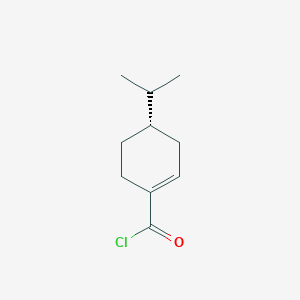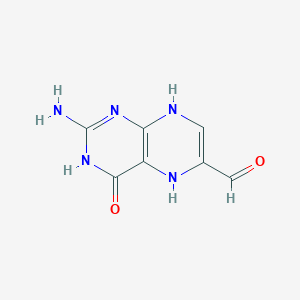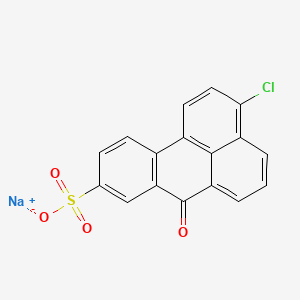![molecular formula C13H22O B14475529 1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one CAS No. 65114-09-2](/img/structure/B14475529.png)
1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Dimethylbicyclo[321]octan-2-yl)propan-2-one is a bicyclic ketone compound characterized by its unique bicyclo[321]octane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged centers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound with similar structural features.
2,6-Dimethylbicyclo[3.2.1]octane: Another derivative with additional methyl groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure.
Uniqueness
1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
属性
CAS 编号 |
65114-09-2 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
1-(4,4-dimethyl-2-bicyclo[3.2.1]octanyl)propan-2-one |
InChI |
InChI=1S/C13H22O/c1-9(14)6-11-8-13(2,3)12-5-4-10(11)7-12/h10-12H,4-8H2,1-3H3 |
InChI 键 |
KYABZSYDKNLIHI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1CC(C2CCC1C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)






![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)


